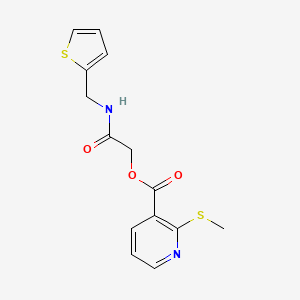

2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate

CAS No.:

Cat. No.: VC17911405

Molecular Formula: C14H14N2O3S2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O3S2 |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | [2-oxo-2-(thiophen-2-ylmethylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C14H14N2O3S2/c1-20-13-11(5-2-6-15-13)14(18)19-9-12(17)16-8-10-4-3-7-21-10/h2-7H,8-9H2,1H3,(H,16,17) |

| Standard InChI Key | WXHPQHRFGQABLB-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC=CS2 |

Introduction

Synthetic Pathways and Methodological Considerations

The synthesis of 2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl 2-(methylthio)nicotinate likely involves multi-step reactions, drawing from established protocols for analogous esters and amides. A plausible route includes:

Step 1: Synthesis of 2-(Methylthio)nicotinic Acid Chloride

Nicotinic acid derivatives are frequently functionalized via chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For example, the synthesis of methyl 2-oxo-2-(thiophen-2-yl)acetate involves lithiation of 2-bromothiophene followed by reaction with dimethyl oxalate . Applying similar logic, 2-(methylthio)nicotinic acid could be converted to its acid chloride intermediate, enabling subsequent esterification.

Step 2: Formation of the Oxoethyl Amino Linker

The oxoethyl amino bridge may be introduced via nucleophilic acyl substitution. Reaction of thiophen-2-ylmethylamine with ethyl chlorooxoacetate could yield the intermediate 2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl chloride, which then undergoes esterification with 2-(methylthio)nicotinic acid chloride.

Step 3: Final Esterification

Coupling the acid chloride with the oxoethyl amino intermediate in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions, as demonstrated in the synthesis of methyl 2-oxo-2-(thiophen-2-yl)acetate , would yield the target compound. Purification via flash column chromatography (e.g., ethyl acetate/hexane gradients) would isolate the product.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

-

Solubility: Limited aqueous solubility is expected due to the hydrophobic thiophene and methylthio groups. Predicted logP values (∼2.5–3.5) suggest moderate lipophilicity, favoring organic solvents like dimethyl sulfoxide (DMSO) or ethanol.

-

Stability: The ester and amide linkages may confer susceptibility to hydrolysis under acidic or basic conditions. Storage at low temperatures (-20°C) in anhydrous environments is advisable.

-

Spectroscopic Signatures:

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s hybrid structure positions it as a candidate for drug discovery, particularly in:

-

Central Nervous System (CNS) Agents: Thiophene moieties are prevalent in antipsychotics and anticonvulsants.

-

Anticancer Therapies: Methylthio groups may enhance DNA intercalation or topoisomerase inhibition.

Agricultural Chemistry

Thiophene derivatives are employed as pesticides and herbicides. The methylthio substituent could improve soil persistence or bioavailability in crop protection agents.

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume